4,6-O-Isopropylidene-D-glucal
Overview
Description
4,6-O-Isopropylidene-D-glucal is a derivative of glucose, specifically a protected form of D-glucal. It is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
4,6-O-Isopropylidene-D-glucal can be synthesized through several methods. One common synthetic route involves the reaction of D-glucal with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques like recrystallization or chromatography . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-O-Isopropylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can convert this compound into different sugar derivatives.
Major products formed from these reactions include various protected and unprotected sugar derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,6-O-Isopropylidene-D-glucal is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4,6-O-Isopropylidene-D-glucal involves its role as a protected sugar derivative. The isopropylidene group protects the hydroxyl groups at positions 4 and 6, allowing selective reactions at other positions on the glucose molecule . This selective protection is crucial in multi-step organic syntheses, enabling the formation of complex molecules with high precision .
Comparison with Similar Compounds
4,6-O-Isopropylidene-D-glucal is unique due to its specific protective group and the positions it protects. Similar compounds include:
3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol: Another protected form of D-glucal with different protective groups.
Tri-O-benzyl-D-galactal: A benzyl-protected derivative of galactal.
D-Gluconic acid δ-lactone: A lactone form of gluconic acid, used in similar synthetic applications.
These compounds share similar uses in organic synthesis but differ in their protective groups and specific applications .
Properties
IUPAC Name |
(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDIYMHBQNXLE-PRJMDXOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51450-36-3 | |
Record name | 51450-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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